5-Bromo-4-chlorocinnoline
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Overview
Description
5-Bromo-4-chlorocinnoline is a halogenated organic compound belonging to the class of cinnolines It is characterized by the presence of bromine and chlorine atoms on the cinnoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chlorocinnoline typically involves the halogenation of cinnoline derivatives. One common method is the bromination and chlorination of cinnoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chlorocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce reduced forms of the compound, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted cinnolines, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chlorocinnoline has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-chlorocinnoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits key signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
6-Bromo-4-chlorocinnoline: Similar halogenated cinnoline with a different position of bromine and chlorine atoms.
5-Bromo-4-chloroquinoline: Another halogenated compound with a quinoline core instead of cinnoline.
Properties
Molecular Formula |
C8H4BrClN2 |
---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
5-bromo-4-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-7-8(5)6(10)4-11-12-7/h1-4H |
InChI Key |
BYEIUWWRRJSPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN=N2)Cl |
Origin of Product |
United States |
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